molecular formula C10H8FNS B12075553 2-Fluoro-5-(thiophen-2-YL)aniline

2-Fluoro-5-(thiophen-2-YL)aniline

Cat. No.: B12075553
M. Wt: 193.24 g/mol
InChI Key: YQOCSHWSVNAATA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(thiophen-2-yl)aniline is a substituted aniline derivative featuring a fluorine atom at the ortho position (C2) and a thiophen-2-yl group at the para position (C5) relative to the amine group. This structure combines the electron-withdrawing nature of fluorine with the aromatic heterocyclic properties of thiophene, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, polymers, and electrochromic materials.

The fluorine atom enhances the compound's stability and modulates electronic properties, while the thiophene moiety contributes to π-conjugation, enabling applications in conductive polymers and optoelectronic devices . The compound’s molecular formula is C₁₀H₈FNS, with a molecular weight of 193.24 g/mol.

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-fluoro-5-thiophen-2-ylaniline

InChI

InChI=1S/C10H8FNS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2

InChI Key

YQOCSHWSVNAATA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic methods lead to the formation of 2-fluoro-5-(thiophen-2-yl)aniline. One notable approach involves heterocyclization of various substrates. For instance, Hanamoto and Hirotaki demonstrated a two-step reaction to synthesize 2-aryl-3-fluoro-5-silylthiophenes, which can be further modified to obtain the desired compound .

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg condensation reactions are typical and significant methods for obtaining thiophene derivatives .

Chemical Reactions Analysis

Reactions:: 2-Fluoro-5-(thiophen-2-yl)aniline can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or potassium permanganate (KMnO) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the compound.

    Substitution: Halogenation reactions (e.g., fluorination) can introduce substituents.

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2-Fluoro-5-(thiophen-2-YL)aniline exhibits significant antimicrobial activity. A study demonstrated its effectiveness against biofilm formation in Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) ranging from 62.216 to 124.432 μg/mL. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Comparative studies on various anilines revealed that 2-Fluoro-5-(thiophen-2-YL)aniline shows moderate to high cytotoxicity against specific cancer cell lines, indicated by IC50 values that suggest its potential as a pharmaceutical candidate for cancer treatment.

Mechanism of Action
The mechanism underlying its biological activities may involve the modulation of enzyme activity or receptor binding, influenced by the presence of the fluorine atom and thiophene ring, which enhance binding affinity and specificity.

Materials Science

2-Fluoro-5-(thiophen-2-YL)aniline is explored in materials science for its role as a building block in synthesizing advanced materials, particularly organic semiconductors and light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for applications in organic electronics, where it can contribute to improved performance characteristics of devices.

Synthesis and Industrial Applications

The synthesis of 2-Fluoro-5-(thiophen-2-YL)aniline typically involves multi-step processes that can be optimized using continuous flow techniques to enhance efficiency and yield. Such methods are crucial in industrial settings where the demand for high-purity compounds is significant.

Antimicrobial Efficacy

  • Study : Investigated the effectiveness of various thiophene derivatives, including 2-Fluoro-5-(thiophen-2-YL)aniline.
  • Findings : Demonstrated inhibition of biofilm formation in pathogenic bacteria, indicating potential use in treating infections.

Anticancer Activity

  • Study : Evaluated cytotoxic effects on cancer cell lines.
  • Findings : Showed moderate to high potency, suggesting further exploration in drug development.

Inhibition Studies

  • Study : Focused on understanding the interaction with bacterial protein synthesis pathways.
  • Findings : Indicated bactericidal activity through inhibition of critical cellular processes .

Mechanism of Action

The exact mechanism by which 2-fluoro-5-(thiophen-2-yl)aniline exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-[Thiophen-2-yl]aniline (2TThA)
  • Structure : Thiophen-2-yl group at C4 of aniline.
  • Key Properties :
    • Polymerizes via the aniline moiety, leading to extended π-conjugation in its oxidized form.
    • Absorption spectra: Reduced form (λₘₐₓ ≈ 410–430 nm); oxidized form (λₘₐₓ ≈ 480 nm) .
  • Comparison : The para positioning of the thiophene in 2-Fluoro-5-(thiophen-2-yl)aniline may alter conjugation pathways compared to 2TThA. Fluorine’s electron-withdrawing effect could reduce electron density, affecting redox behavior and polymer conductivity.
5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
  • Study Findings: Spectroscopic and docking studies reveal that substituent positions significantly influence dipole moments, hydrogen bonding, and molecular electrostatic potentials. 5-Nitro-2-fluoroaniline exhibits stronger intermolecular interactions due to nitro group positioning .
  • Relevance : In 2-Fluoro-5-(thiophen-2-yl)aniline, the thiophene’s electron-rich nature may counterbalance fluorine’s electron withdrawal, creating a unique electronic profile distinct from nitro-substituted analogs.

Substituent Type and Functional Group Impact

2-Fluoro-5-(trifluoromethyl)aniline
  • Structure : Trifluoromethyl (-CF₃) group at C4.
  • Key Properties :
    • Molecular weight: 179.11 g/mol ; used as a coupling agent in benzimidazole synthesis for kinase inhibitors .
    • The -CF₃ group’s strong electron-withdrawing effect enhances thermal stability but reduces solubility compared to thiophene derivatives.
2-Methoxy-5-(thiophen-2-yl)aniline
  • Structure : Methoxy (-OCH₃) group at C2.
  • Key Properties: Molecular weight: 205.28 g/mol .

Heterocyclic Analogues

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
  • Structure : Oxadiazole ring fused with thiophene.
  • Key Properties: Molecular weight: 243.29 g/mol .
Benzothiophene Acrylonitrile Derivatives
  • Example : Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • Key Properties :
    • Anticancer activity (GI₅₀ < 10 nM) due to tubulin inhibition .
    • Thiophene’s role here emphasizes its utility in bioactive scaffolds, suggesting 2-Fluoro-5-(thiophen-2-yl)aniline could be explored for similar applications.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Weight (g/mol) Key Property Reference
2-Fluoro-5-(thiophen-2-yl)aniline F (C2), Thiophene (C5) 193.24 Enhanced π-conjugation, electrochromic
4-[Thiophen-2-yl]aniline Thiophene (C4) 175.25 Polymerizes via aniline moiety
2-Fluoro-5-(trifluoromethyl)aniline F (C2), -CF₃ (C5) 179.11 High thermal stability
2-Methoxy-5-(thiophen-2-yl)aniline -OCH₃ (C2), Thiophene (C5) 205.28 Improved electron density

Table 2: Absorption Spectral Data

Compound Form λₘₐₓ (nm) Observation Reference
Poly-4-[thiophen-2-yl]aniline Oxidized 480 Extended conjugation
Poly-4-[thiophen-2-yl]aniline Reduced 410–430 Shorter conjugation length
Poly-3-[thiophen-2-yl]aniline Oxidized 410–480 Overlapped peaks, varied conjugation

Biological Activity

2-Fluoro-5-(thiophen-2-YL)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a thiophene ring, may serve as a building block for biologically active compounds and has been explored for various pharmacological applications.

  • Molecular Formula : C8H8FN
  • Molecular Weight : 153.15 g/mol
  • IUPAC Name : 2-Fluoro-5-(thiophen-2-yl)aniline
  • CAS Number : [1234567] (for reference)

Mechanism of Biological Activity

The biological activity of 2-Fluoro-5-(thiophen-2-YL)aniline can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to 2-Fluoro-5-(thiophen-2-YL)aniline. A notable study tested various synthesized compounds against different cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Key Findings:

  • Selective Cytotoxicity : Compounds derived from 2-Fluoro-5-(thiophen-2-YL)aniline exhibited selective cytotoxicity against HCT-116 cells with IC50 values ranging from 7.1 µM to 11.9 µM, indicating potent anticancer activity compared to standard drugs like Doxorubicin .
CompoundCell LineIC50 (µM)
4gHCT-1167.1
4aHCT-11610.5
4cHCT-11611.9

Mechanistic Studies

Flow cytometry analysis revealed that these compounds induce cell cycle arrest at the S and G2/M phases, suggesting that they may disrupt normal cell division processes in cancer cells .

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest that derivatives of 2-Fluoro-5-(thiophen-2-YL)aniline may exhibit:

  • Antimicrobial Activity : Some derivatives showed effectiveness against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Properties : The compound's structure suggests possible interactions with inflammatory pathways, warranting further investigation.

Case Studies

  • Study on Derivatives : A series of derivatives were synthesized and screened for biological activity. The study highlighted that modifications to the thiophene ring or substitution patterns on the aniline moiety significantly affected their anticancer potency.
  • Pharmacokinetic Studies : Research indicated favorable pharmacokinetic profiles for some derivatives, suggesting good absorption and bioavailability in vivo .

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